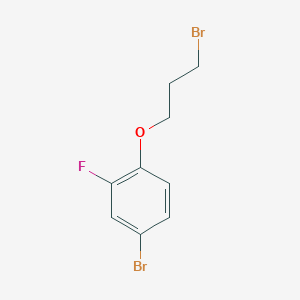

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene

Overview

Description

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene, or 4-BPPFB, is a synthetic organic compound of the halogenated benzene family. It is primarily used in laboratory experiments and research, and is gaining popularity in the scientific community due to its unique properties.

Scientific Research Applications

Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, a compound related to 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene, was studied as a bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a polymer film on the electrode, preventing voltage rise during overcharging and enhancing thermal stability while not affecting normal cycle performance. This additive also lowers the flammability of the electrolyte, offering overcharge protection and fire retardancy (Zhang Qian-y, 2014).

Radiopharmaceuticals

1-Bromo-4-[18F]fluorobenzene, closely related to the compound , is crucial for 18F-arylation reactions in the production of radiopharmaceuticals. It was synthesized with high radiochemical yields for use in metallo-organic 4-[18F]fluorophenyl compounds and Pd-catalyzed coupling, highlighting its importance in medical diagnostics (J. Ermert et al., 2004).

Organic Synthesis

A study on the photofragmentation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene provided insights into the effects of fluorine substitution on the photodissociation mechanism. This research is relevant for understanding the reactivity and stability of similar fluorinated aromatic compounds in various chemical reactions (Xi-Bin Gu et al., 2001).

Green Chemistry

Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles demonstrated the preparation of fluorinated biphenyl derivatives, showcasing the compound's role in developing novel materials with potential applications in the pharmaceutical industry and as components of liquid crystalline media (Roghayeh Sadeghi Erami et al., 2017).

Chemical Education

The compound was used in a discovery-based Grignard experiment for second-year undergraduate organic chemistry courses, emphasizing its educational value in teaching chemoselectivity and reactivity principles (S. Hein et al., 2015).

properties

IUPAC Name |

4-bromo-1-(3-bromopropoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCNZOJQBCACMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)

![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)